molecular formula C9H9BrO3 B13590190 2-Bromo-5-hydroxy-4-methoxybenzeneacetaldehyde

2-Bromo-5-hydroxy-4-methoxybenzeneacetaldehyde

Katalognummer: B13590190
Molekulargewicht: 245.07 g/mol
InChI-Schlüssel: DQBAIPDGEUWBMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzaldehyde, characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group on the benzene ring. This compound is known for its applications in organic synthesis and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-5-hydroxy-4-methoxyphenyl)acetaldehyde typically involves the bromination of 5-hydroxy-4-methoxybenzaldehyde. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often include controlled temperature and time to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetic acid.

    Reduction: 2-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethanol.

    Substitution: 2-(2-Azido-5-hydroxy-4-methoxyphenyl)acetaldehyde.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-bromo-5-hydroxy-4-methoxyphenyl)acetaldehyde involves its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom and hydroxyl group may also contribute to its reactivity and binding affinity to specific molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetaldehyde is unique due to the presence of both an aldehyde group and a bromine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for biological studies.

Eigenschaften

Molekularformel

C9H9BrO3

Molekulargewicht

245.07 g/mol

IUPAC-Name

2-(2-bromo-5-hydroxy-4-methoxyphenyl)acetaldehyde

InChI

InChI=1S/C9H9BrO3/c1-13-9-5-7(10)6(2-3-11)4-8(9)12/h3-5,12H,2H2,1H3

InChI-Schlüssel

DQBAIPDGEUWBMT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)Br)CC=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.